1-(三氟甲磺酰)咪唑

描述

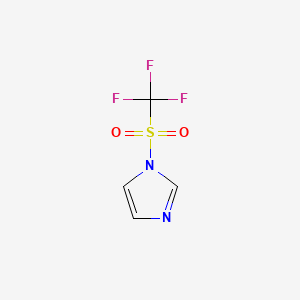

1-(Trifluoromethanesulfonyl)imidazole is a compound that is closely related to a class of substances known as ionic liquids, particularly those that contain the bis(trifluoromethanesulfonyl)imide anion. These ionic liquids are characterized by their unique physical properties, such as high thermal stability, wide liquid range, and the ability to form structured liquid phases with distinct intermolecular interactions 10.

Synthesis Analysis

The synthesis of related compounds, such as imidazole-1-sulfonyl azide, has been reported to be straightforward, efficient, and high-yielding. These compounds can be prepared from inexpensive materials and are shelf-stable, which makes them practical for use in various chemical reactions . The synthesis of 1-(Trifluoromethanesulfonyl)imidazole itself is not directly detailed in the provided papers, but the methodologies for related compounds suggest that similar practical and efficient synthetic routes could be applicable.

Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethanesulfonyl)imidazole-related ionic liquids has been extensively studied using techniques such as single crystal X-ray diffraction and molecular dynamics simulations. These studies reveal that the bis(trifluoromethanesulfonyl)imide anion can adopt different conformations, such as cis and trans, which are influenced by interactions with the imidazolium cation. The presence of fluorous layers within the solid-state structure and the formation of structured liquid phases are notable features .

Chemical Reactions Analysis

Compounds containing the trifluoromethanesulfonyl group, such as scandium trifluoromethanesulfonate, have been shown to be extremely active Lewis acid catalysts in acylation reactions. They can facilitate the acylation of alcohols with acid anhydrides and are particularly effective in selective macrolactonization reactions . This suggests that 1-(Trifluoromethanesulfonyl)imidazole could potentially be involved in similar catalytic processes or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Trifluoromethanesulfonyl)imidazole-related ionic liquids are remarkable. They exhibit high thermal stability, a wide liquid range, and the ability to form fluorous domains within the bulk liquid. These properties are influenced by the length of the perfluorinated side chain in the imidazolium cation and result in modified surface behavior on various substrates10. Additionally, the surface structure of these ionic liquids has been studied, revealing preferential molecular orientations at the surface and the protrusion of alkyl chains and CF3 groups towards the vacuum .

科学研究应用

合成和表征液晶盐

1-(三氟甲磺酰)咪唑衍生物,如三氟甲磺酸盐的1-烷基-3-甲基咪唑盐,表现出两性特征,并显示出独特的热致液晶相行为。这些盐在晶态相中形成明显的层状片状排列,并在较高温度下展示液晶相,展示了阴离子对它们的结构性质的影响 (Bradley et al., 2002)。

电池电解质应用

基于1-(三氟甲磺酰)咪唑的室温熔盐,如乙基-甲基-咪唑双(三氟甲磺酰)亚胺(EMI-TFSI),被研究用于锂电池中作为溶剂的潜在用途。它们表现出良好的性质,如热稳定性、粘度、电导率,并在电池系统中展现出令人印象深刻的循环性能 (Garcia et al., 2004)。

氢存储材料

某些1-(三氟甲磺酰)咪唑衍生物可以有效地存储氢气,使它们成为车载氢存储装置的有前途的材料。这些化合物表现出低蒸气压、高密度和热稳定性,并可以可逆地吸收氢原子,在大气压下可容纳比压缩氢气多一倍的氢气 (Stracke et al., 2007)。

表面性质修改

1-(三氟甲磺酰)咪唑衍生物,如全氟烷基链1-甲基咪唑双(三氟甲磺酰)亚胺离子液体,已经合成并研究了它们的表面性质。它们表现出高热稳定性、宽液态范围和氟疏水区域的形成,显著影响它们的界面行为 (Rauber et al., 2016)。

作用机制

安全和危害

未来方向

The quest for novel, physiologically active imidazoles remains an exciting topic of research among medicinal chemists . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

属性

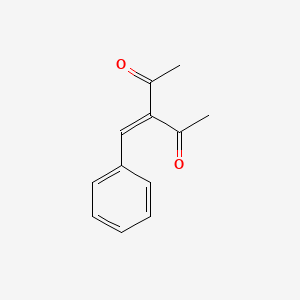

IUPAC Name |

1-(trifluoromethylsulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABUCCNCBMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183726 | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29540-81-6 | |

| Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5ZM4CKV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)